molecular formula C13H8F6N2O2 B14169538 2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-

2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-

Cat. No.: B14169538
M. Wt: 338.20 g/mol
InChI Key: NOXOVFJDYILBAL-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its trifluoromethyl groups, which contribute to its chemical stability and reactivity. It is used in various scientific research applications due to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- typically involves a multi-step process. One common method includes the reaction of 2-butenamide with a trifluoromethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and time, are carefully monitored to ensure high yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenamide, N-[2,5-dichlorophenyl]-2-cyano-3-hydroxy-, (2Z)-
  • 2-Butenamide, N-[2,5-dimethylphenyl]-2-cyano-3-hydroxy-, (2Z)-

Uniqueness

2-Butenamide, N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-, (2Z)- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H8F6N2O2

Molecular Weight

338.20 g/mol

IUPAC Name

(Z)-N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C13H8F6N2O2/c1-6(22)8(5-20)11(23)21-10-4-7(12(14,15)16)2-3-9(10)13(17,18)19/h2-4,22H,1H3,(H,21,23)/b8-6-

InChI Key

NOXOVFJDYILBAL-VURMDHGXSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)/O

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.